1,1-Difluoro-5,5-dimethylhexane-2,4-dione
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Overview
Description
1,1-Difluoro-5,5-dimethylhexane-2,4-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two fluorine atoms and two methyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-5,5-dimethylhexane-2,4-dione can be synthesized through the reaction of 5,5-dimethylhexane-2,4-dione with difluoroacetic acid chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-5,5-dimethylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
1,1-Difluoro-5,5-dimethylhexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and interactions.
Industry: It is used as an additive to improve the stability and performance of various products.
Mechanism of Action
The mechanism of action of 1,1-difluoro-5,5-dimethylhexane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity. The diketone structure allows for various chemical modifications, enabling the study of different pathways and mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-5,5-dimethylhexane-2,4-dione: Similar in structure but with an additional fluorine atom.
1,1,1-Trichloro-5,5-dimethylhexane-2,4-dione: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
1,1-Difluoro-5,5-dimethylhexane-2,4-dione is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties.
Properties
CAS No. |
41739-24-6 |
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Molecular Formula |
C8H12F2O2 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1,1-difluoro-5,5-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C8H12F2O2/c1-8(2,3)6(12)4-5(11)7(9)10/h7H,4H2,1-3H3 |
InChI Key |
RPWVBEWBHGQTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(F)F |
Origin of Product |
United States |
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